(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one
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Overview
Description
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is an organic compound that features a furan ring substituted with a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl group. This can be achieved through the reaction of the hydroxymethyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The furan ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions to reveal the hydroxymethyl group, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, can be used to remove the tert-butyldimethylsilyl group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Hydroxymethyl-substituted furan derivatives.
Scientific Research Applications
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving furan derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one involves its reactivity as a protected hydroxymethyl furan derivative. The tert-butyldimethylsilyl group serves as a protecting group, allowing selective reactions at other sites of the molecule. Upon deprotection, the hydroxymethyl group can participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-2(3H)-one: Similar structure but with different substitution pattern on the furan ring.
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydrofuran-3(2H)-one: A reduced form of the furan ring.
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)furan-3(2H)-one is unique due to its specific substitution pattern and the presence of the tert-butyldimethylsilyl-protected hydroxymethyl group. This makes it a valuable intermediate in organic synthesis, offering selective reactivity and protection for further functionalization.
Properties
CAS No. |
189166-06-1 |
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Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
(2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]furan-3-one |
InChI |
InChI=1S/C11H20O3Si/c1-11(2,3)15(4,5)14-8-10-9(12)6-7-13-10/h6-7,10H,8H2,1-5H3/t10-/m1/s1 |
InChI Key |
XEHGTEKFONZDGC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C(=O)C=CO1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(=O)C=CO1 |
Origin of Product |
United States |
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